molecular formula C17H12FNO4 B6480135 N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide CAS No. 919017-79-1

N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide

Cat. No. B6480135
CAS RN: 919017-79-1
M. Wt: 313.28 g/mol
InChI Key: UHDUOWUFVPSXBY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide (FMOCC) is a novel small molecule with potential applications in the fields of biochemistry and physiology. FMOCC is a synthetic compound that was first synthesized in the laboratory in 2001. It is a member of the chromene family of compounds, which are derivatives of the aromatic hydrocarbon, benzene. FMOCC exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide has been studied extensively in the laboratory and has been found to exhibit a range of biological activities. It has been used as a model compound to study the mechanism of action of chromene compounds and to investigate the effects of chromene derivatives on cell proliferation, inflammation, and oxidative stress. N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide has also been used to study the effects of chromene compounds on cancer cells.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In addition, N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide has been shown to inhibit the activity of several other enzymes involved in inflammation, including 5-lipoxygenase (5-LOX) and nitric oxide synthase (NOS). It is also thought to act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of cancer cells. In addition, N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide has been found to reduce the activity of enzymes involved in the inflammatory process, such as COX-2, 5-LOX, and NOS. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

The main advantage of using N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide in laboratory experiments is its ability to inhibit the activity of several enzymes involved in the inflammatory process. This makes it a useful tool for studying the effects of chromene compounds on inflammation and oxidative stress. However, N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide has some limitations. It is a synthetic compound, which means that its effects may not be the same as those of naturally-occurring chromene compounds. In addition, the mechanism of action of N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide is not fully understood, which limits its use in the laboratory.

Future Directions

The potential applications of N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide are numerous. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic applications. In addition, more research is needed to explore the effects of N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide on other diseases and disorders, such as heart disease and diabetes. Furthermore, further studies are needed to investigate the effects of N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide on cell proliferation, inflammation, and oxidative stress. Finally, research is needed to develop more efficient synthesis methods for N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide.

Synthesis Methods

N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide can be synthesized from 2-hydroxy-4-fluorobenzaldehyde and 6-methoxy-2-naphthoic acid via a Claisen condensation reaction. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the aldehyde and acid are condensed to form an intermediate compound. This intermediate is then converted to N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide in the second step via a dehydration reaction.

properties

IUPAC Name

N-(4-fluorophenyl)-6-methoxy-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO4/c1-22-12-6-7-15-13(8-12)14(20)9-16(23-15)17(21)19-11-4-2-10(18)3-5-11/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDUOWUFVPSXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide

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